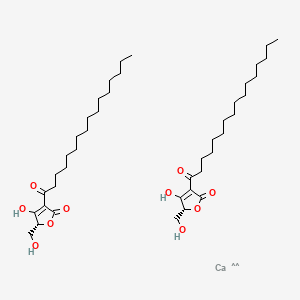
RK-682 (calcium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RK-682 (calcium salt) is a bioactive compound originally isolated from the fermentation of the bacterium Streptomyces sp. 88-682. It is known for its inhibitory effects on protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling events that control cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility . The calcium salt form of RK-682 is less soluble compared to its free acid form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: RK-682 can be synthesized through the fermentation of Streptomyces sp. 88-682. The compound is then isolated and purified using various chromatographic techniques. The calcium salt form is typically obtained during silica gel column chromatography .
Industrial Production Methods: Industrial production of RK-682 involves large-scale fermentation of Streptomyces sp. 88-682, followed by extraction and purification processes. The calcium salt form is produced by treating the free acid form with calcium ions under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: RK-682 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in RK-682 can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form hydroxyl compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RK-682 can yield carbonyl compounds, while reduction can yield hydroxyl compounds .
Wissenschaftliche Forschungsanwendungen
RK-682 (calcium salt) has several scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of protein tyrosine phosphatases and other enzymes.
Biology: It is used to investigate cellular signaling pathways and the regulation of cell cycle progression.
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
RK-682 exerts its effects by inhibiting protein tyrosine phosphatases, which are enzymes that remove phosphate groups from tyrosine residues in proteins. This inhibition leads to the accumulation of phosphorylated tyrosine residues, which can alter cellular signaling pathways and affect cell growth, proliferation, and survival . RK-682 also inhibits heparanase, an enzyme involved in the degradation of heparan sulfate, thereby preventing tumor cell invasion and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
CI-010: Another inhibitor of protein tyrosine phosphatases with similar biological activities.
TAN 1364B:
Uniqueness: RK-682 (calcium salt) is unique due to its specific inhibitory effects on protein tyrosine phosphatases and heparanase. Its ability to arrest cell cycle progression at the G1/S transition and inhibit tumor cell invasion and angiogenesis makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C42H72CaO10 |
|---|---|
Molekulargewicht |
777.1 g/mol |
InChI |
InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/t2*18-;/m11./s1 |
InChI-Schlüssel |
GSMKLXXXOAXSSB-ZMFXSWHNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.[Ca] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


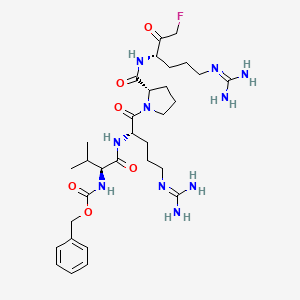

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)

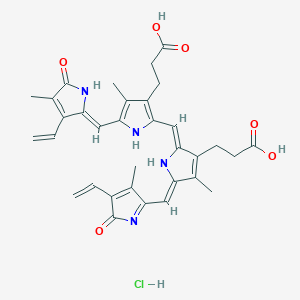
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)
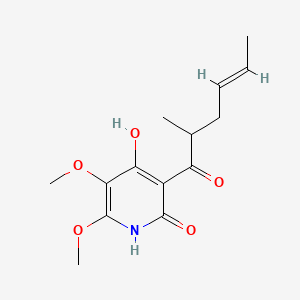
![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
![N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10764644.png)
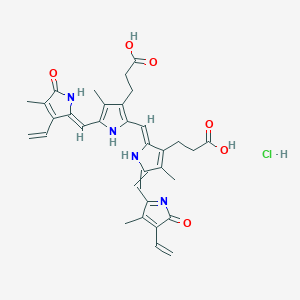
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)
